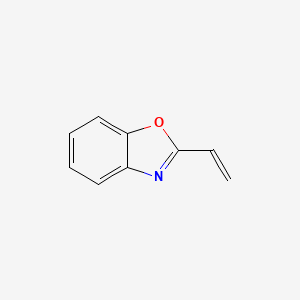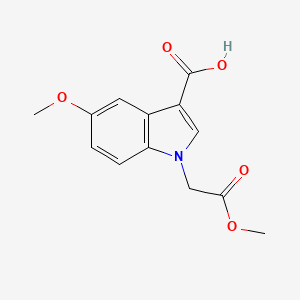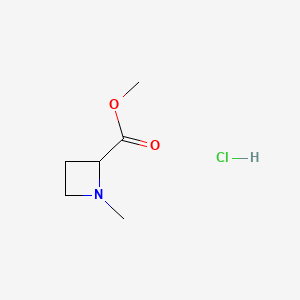
2-Ethenyl-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an ethenyl group attached at the second position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with an aldehyde through oxidative cyclization of imine intermediates . Another common method includes the coupling of 2-aminophenols with carboxylic acid derivatives at high temperatures under strongly acidic conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of SrCO3 as a catalyst in a solvent-free grindstone method has been reported to produce high yields of benzoxazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the ethenyl group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: TBHP, photocatalysts, blue LED light.
Reduction: Sodium borohydride, methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1,3-benzoxazole involves its interaction with various molecular targets. For instance, it can inhibit photosynthetic electron transport in chloroplasts by binding to the donor side of photosystem II . In medicinal applications, it targets enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Methoxyphenyl)ethenyl-1,3-benzoxazole
- 2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl-1,3-benzoxazole
- 2-(4-Methylsulfanylphenyl)ethenyl-1,3-benzoxazole
Comparison: Compared to its analogs, 2-Ethenyl-1,3-benzoxazole exhibits unique properties such as higher activity against certain mycobacterial strains and more effective inhibition of photosynthetic electron transport . Its structural features allow for versatile functionalization, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63359-54-6 |
|---|---|
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2-ethenyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2 |
InChI-Schlüssel |
FDRCIXUKBBBOPH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)

![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)



![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
